N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-27-18-10-8-17(9-11-18)19-12-13-21(26)24(23-19)15-20(25)22-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXJOQDWUGCJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using ethoxybenzene and suitable electrophiles.
Benzylation: The final step involves the benzylation of the pyridazinone derivative using benzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
- N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]propionamide
- N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]butyramide
Uniqueness
N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is unique due to the specific combination of the benzyl and ethoxyphenyl groups, which confer distinct chemical properties and potential biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, mechanisms of action, and biological activities, supported by data tables and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 342.4 g/mol. The compound features a benzyl group, an ethoxyphenyl moiety, and a pyridazinone core, contributing to its unique properties.
Synthesis Overview:
- Formation of the Pyridazinone Core: The pyridazinone can be synthesized via cyclization of hydrazine derivatives with diketones or ketoesters.
- Introduction of the Ethoxyphenyl Group: This is typically achieved through electrophilic aromatic substitution using ethoxybenzene.
- Benzylation: The final step involves benzylation using benzyl halides in the presence of a base such as potassium carbonate.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in crucial biological processes, particularly phosphodiesterases, which play a role in inflammatory responses.
- Receptor Interaction: It may bind to cellular receptors, influencing signal transduction pathways associated with inflammation and cell proliferation.
- Gene Expression Modulation: The compound could affect gene expression related to apoptosis and other cellular processes.
Anticancer Properties
Preliminary studies indicate that this compound exhibits potential anticancer activity by interacting with signaling pathways involved in cell proliferation and apoptosis. Research shows that derivatives of similar compounds have demonstrated cytotoxic effects on various cancer cell lines .
Anticonvulsant Activity
Similar compounds have been studied for anticonvulsant properties. For instance, modifications in the acetamido group have shown significant anticonvulsant activity in animal models, suggesting that N-benzyl derivatives may also exhibit such effects .
Data Table: Biological Activity Overview
| Activity | Details |
|---|---|
| Anticancer | Potential interactions with signaling pathways; cytotoxic effects on cancer cells observed. |
| Anticonvulsant | Evidence from related compounds showing significant activity in animal models. |
| Phosphodiesterase Inhibition | Inhibitory effects on phosphodiesterase enzymes relevant for treating inflammatory diseases. |
Case Studies
- Anticancer Study: In vitro studies on related pyridazinone derivatives demonstrated significant inhibition of cell growth in breast and lung cancer cell lines, indicating that structural modifications can enhance therapeutic efficacy.
- Anticonvulsant Research: A comparative study showed that N-benzyl derivatives exhibited an ED50 comparable to established anticonvulsants like phenobarbital, suggesting potential as a new therapeutic agent .
Q & A
Q. What are the recommended synthetic routes for preparing N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including condensation and cyclization of precursor molecules. For example:
- Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or keto-esters under reflux conditions (e.g., ethanol or toluene at 80–100°C) .
- Step 2 : Acetamide side-chain introduction using alkylation or nucleophilic substitution, often requiring catalysts like K₂CO₃ or DCC (dicyclohexylcarbodiimide) .
- Optimization : Reaction yield and purity depend on solvent choice (polar aprotic solvents like DMF improve solubility), temperature control, and stoichiometric ratios. Design of Experiments (DoE) can systematically optimize these parameters .
Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly the pyridazinone ring (δ 6.5–8.5 ppm for aromatic protons) and acetamide moiety (δ 2.0–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 393.4) .
Q. What preliminary biological activities have been reported for pyridazinone-acetamide analogs?
Structurally related compounds exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption or enzyme inhibition .
- Anticancer potential : Inhibition of kinases (e.g., EGFR) or induction of apoptosis in cancer cell lines (IC₅₀ values in the µM range) .
- Anti-inflammatory effects : Modulation of COX-2 or NF-κB pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Substituent modification : Replacing the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., -Cl, -F) enhances binding affinity to target proteins, as seen in analogs with improved kinase inhibition .
- Bioisosteric replacement : Substituting the benzyl group with heterocycles (e.g., furan or thiophene) may improve metabolic stability .
- Data-driven approach : Use computational tools (e.g., molecular docking) to predict interactions with biological targets like HDACs or COX-2 .
Q. What computational methods are effective in predicting target binding and pharmacokinetics?
- Molecular docking : Identifies potential binding pockets (e.g., HDAC active sites) by simulating ligand-receptor interactions. Software like AutoDock Vina or Schrödinger Suite is recommended .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time (20–100 ns trajectories) to validate docking results .
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions .
Q. How should researchers resolve contradictions in biological assay data across studies?
- Cross-validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability tests) to confirm activity .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Meta-analysis : Compare data from structurally similar compounds (e.g., N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide) to identify trends .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions .
- Flow chemistry : Continuous reaction systems reduce side-product formation and improve scalability .
- In-line analytics : Real-time HPLC or FTIR monitoring allows immediate adjustments to reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
